molecular formula C12H13N3O2 B6484003 Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- CAS No. 105942-34-5

Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-

Cat. No.: B6484003
CAS No.: 105942-34-5
M. Wt: 231.25 g/mol
InChI Key: POKGJDRCDVRGQK-UHFFFAOYSA-N
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Description

Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can interact with their targets through various mechanisms, including inhibitory activity . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,3,4-oxadiazole derivatives , it’s plausible that this compound could influence multiple pathways, with downstream effects varying based on the specific pathway and target involved.

Result of Action

Compounds containing the 1,3,4-oxadiazole moiety have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound could have similar effects, depending on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- typically involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The mixture is usually refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
  • 1,3,4-Oxadiazole derivatives with different substituents on the phenyl ring

Uniqueness

Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other similar compounds, it may exhibit higher potency or selectivity in certain applications .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-6-10(16)13-12-15-14-11(17-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKGJDRCDVRGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408950
Record name Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105942-34-5
Record name Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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